4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid
Overview
Description
4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid is a synthetic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Scientific Research Applications
4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[4,3-a]pyridine derivatives, have been reported to exhibit inhibitory activities towards c-met/vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Mode of Action
Similar compounds have been shown to inhibit the growth of cancer cells by interacting with their target kinases . This interaction likely involves the compound binding to the active site of the kinase, thereby preventing the kinase from phosphorylating its substrates and interrupting the signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell proliferation and angiogenesis, given its potential targets. Inhibition of c-Met/VEGFR-2 kinases can disrupt multiple signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival, proliferation, and angiogenesis .
Result of Action
The result of the compound’s action would likely be a decrease in cell proliferation and angiogenesis, given its potential targets . This could lead to a reduction in tumor growth in the context of cancer.
Future Directions
Preparation Methods
The synthesis of 4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid typically involves a multi-step process. One common method includes the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . This method is efficient and convenient, providing high yields of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality .
Chemical Reactions Analysis
4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium, and conditions like microwave irradiation to enhance reaction rates . The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid can be compared with other triazolopyridine derivatives, such as:
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit anticancer and antibacterial activities but may differ in their specific biological targets and efficacy.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: Known for their antiviral properties, these compounds share structural similarities but have distinct pharmacological profiles.
[1,2,4]Triazolo[4,3-a]pyrimidine derivatives: These compounds are used in various medicinal applications, including as inhibitors of specific enzymes.
The uniqueness of this compound lies in its specific interaction with c-Met and VEGFR-2 kinases, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
5-oxo-5-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-9(14-11(18)6-4-7-12(19)20)13-16-15-10-5-2-3-8-17(10)13/h2-3,5,8-9H,4,6-7H2,1H3,(H,14,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQSEAQCCITCED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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